molecular formula C4H5N3 B1655767 1-Vinyltriazole CAS No. 41917-22-0

1-Vinyltriazole

Cat. No.: B1655767
CAS No.: 41917-22-0
M. Wt: 95.1 g/mol
InChI Key: GIVBQSUFWURSOS-UHFFFAOYSA-N
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Description

1-Vinyltriazole is a heterocyclic compound with the molecular formula C4H5N3. It is a derivative of triazole, featuring a vinyl group attached to the nitrogen atom of the triazole ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer science and medicinal chemistry .

Chemical Reactions Analysis

1-Vinyltriazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include inorganic bases, radical initiators like azobisisobutyronitrile (AIBN), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-vinyltriazole involves its ability to form stable complexes with various metal ions and organic molecules. This property is attributed to the presence of nitrogen atoms in the triazole ring, which can coordinate with metal ions. In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

1-Vinyltriazole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other triazole derivatives. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and properties, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

1-ethenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBQSUFWURSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461835
Record name 1-vinyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41917-22-0
Record name 1-vinyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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